Tyrosylphenylalanine
Overview
Description
Tyrosylphenylalanine is a compound that can be inferred as a dipeptide composed of the amino acids tyrosine and phenylalanine. The metabolism and interactions of these amino acids have been extensively studied due to their importance in various biological processes. Phenylalanine is known to be hydroxylated to form tyrosine, which can then undergo further metabolic transformations . The study of these amino acids' metabolism is crucial for understanding their role in health and disease.
Synthesis Analysis
The synthesis of tyrosine from phenylalanine is a well-documented metabolic pathway. Phenylalanine hydroxylase catalyzes the hydroxylation of phenylalanine to tyrosine . This reaction is highly regiospecific, typically forming para-tyrosine (p-Tyr). However, a unique enzyme, phenylalanine 3-hydroxylase, has been identified to catalyze the formation of meta-tyrosine (m-Tyr) from phenylalanine . Additionally, the synthesis of labeled phenylalanine and tyrosine with isotopic markers has been used to study their metabolism, providing insights into the formation of ketone bodies and malic acid from these amino acids .
Molecular Structure Analysis
The molecular structures of tyrosine and phenylalanine have been studied to understand their contributions to the circular dichroism of proteins. The side chains of these amino acids exhibit specific transitions that can be calculated and contribute to the overall CD spectra of proteins . Moreover, the structural characterization of organotin(IV) derivatives of tyrosinylphenylalanine has been performed, revealing the coordination behavior of these compounds and providing models for metal–protein interactions .
Chemical Reactions Analysis
Tyrosine and phenylalanine undergo various chemical reactions, including hydroxylation and deprotonation. Tyrosine hydroxylase catalyzes the hydroxylation of tyrosine, and the mechanism has been studied using substituted phenylalanines . The gas-phase acidities of tyrosine and phenylalanine have been investigated, revealing multiple deprotonated structures for tyrosine and providing insights into their reactivity . Additionally, the hydroxylation of phenylalanine and tyrosine has been compared with other compounds like salicylate and tryptophan, showing the influence of pH and oxidants on product distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of tyrosine and phenylalanine are influenced by their functional groups and interactions with other molecules. The hydroxylation of phenylalanine to tyrosine affects their properties, such as their contributions to the circular dichroism of proteins . The stability of quinonoid complexes formed with tyrosine phenol-lyase and the binding constants of these complexes have been studied, highlighting the importance of tyrosine's phenolic group in enzyme interactions . The biosynthesis of m-tyrosine in plants through the hydroxylation of phenylalanine has been shown to occur via distinct pathways, which may have implications for the physical properties of these amino acids in different biological contexts .
Scientific Research Applications
Aromatic Amino Acid Hydroxylation
- Tyrosylphenylalanine is closely related to the family of tetrahydropterin dependent aromatic amino acid hydroxylases, which include Phenylalanine hydroxylase (PheH), Tyrosine hydroxylase (TyrH), and Tryptophan hydroxylase (TrpH). These enzymes are crucial for the hydroxylation of aromatic amino acids, a process pivotal in various physiological pathways, including the catabolism of phenylalanine and the biosynthesis of catecholamines and serotonin (Fitzpatrick, 2003).
Metabolic Disorders
- Inherited metabolic disorders like Phenylketonuria and Tyrosinemia, which involve high blood levels of phenylalanine or tyrosine, highlight the significance of tyrosylphenylalanine in genetic research. Dietary management of these conditions often involves medical foods that omit specific amino acids, like phenylalanine and tyrosine, emphasizing the role of tyrosylphenylalanine in therapeutic approaches (Ney & Etzel, 2017).
Biochemical Analysis
- Electrochemical sensors and biosensors for phenylalanine detection are significant in diagnosing and managing conditions like Phenylketonuria. The role of tyrosylphenylalanine in these diagnostic tools is crucial as it directly relates to the metabolism of phenylalanine, which is transformed into tyrosine and subsequently into important neurotransmitters (Dinu & Apetrei, 2020).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-15(10-13-6-8-14(21)9-7-13)17(22)20-16(18(23)24)11-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWAPUBOXJWXMS-HOTGVXAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosylphenylalanine | |
CAS RN |
17355-11-2 | |
Record name | L-Tyrosyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17355-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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